N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a combination of oxadiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and acetamide groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Introduction of the thiophene ring via coupling reactions such as Suzuki or Stille coupling.
Amidation: Formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and thiophene derivatives, such as:
- N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-2-(thiophen-3-yl)acetamide
- N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(furan-2-yl)acetamide
Uniqueness
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(thiophen-2-yl)acetamide is unique due to its specific combination of oxadiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)11-4-6-12(7-5-11)17-14(19)9-13-3-2-8-21-13/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMCHBMCZMGUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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